molecular formula C14H16N4O B13433148 Imiquimod N-Oxide

Imiquimod N-Oxide

Cat. No.: B13433148
M. Wt: 256.30 g/mol
InChI Key: JGCTUVXHGKNMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imiquimod N-Oxide is a derivative of imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is primarily used as a topical treatment for various skin conditions, including external genital and perianal warts, actinic keratosis, and superficial basal cell carcinoma . This compound retains the core structure of imiquimod but includes an additional oxygen atom, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod N-Oxide typically involves the oxidation of imiquimod. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions: Imiquimod N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to imiquimod.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Imiquimod N-Oxide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Imiquimod N-Oxide is unique due to its additional oxygen atom, which may enhance its stability and alter its biological activity compared to imiquimod. This modification can potentially lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine

InChI

InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3

InChI Key

JGCTUVXHGKNMDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O

Origin of Product

United States

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